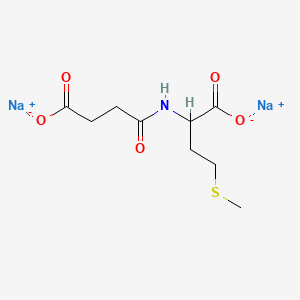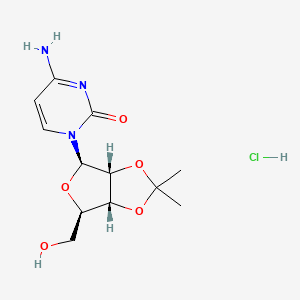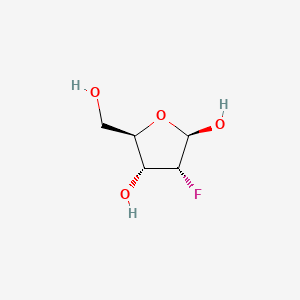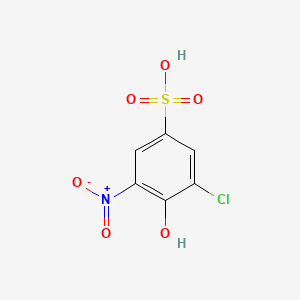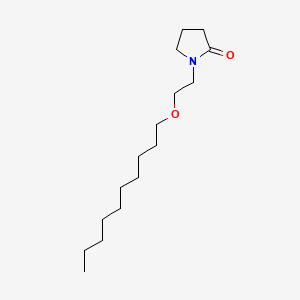
4-chloro-3-methylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylphenolate;tetraphenylphosphanium is an organic compound that belongs to the class of monochlorinated phenols. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring, along with a tetraphenylphosphanium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant.
Mechanism of Action
The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-chloro-2-methylphenol: Differing in the position of the methyl group, but also used for its antimicrobial effects.
4-chloro-3-methylphenol: The parent compound without the tetraphenylphosphanium group.
Uniqueness
4-chloro-3-methylphenolate;tetraphenylphosphanium is unique due to the presence of the tetraphenylphosphanium group, which enhances its solubility and stability in various solvents. This makes it more versatile for use in different applications compared to its similar counterparts .
Properties
CAS No. |
93839-63-5 |
|---|---|
Molecular Formula |
C31H26ClOP |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-chloro-3-methylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1 |
InChI Key |
ACMBIXWDYKDVLL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


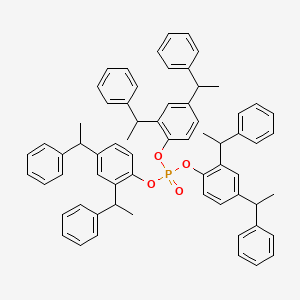
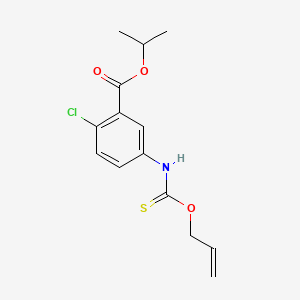
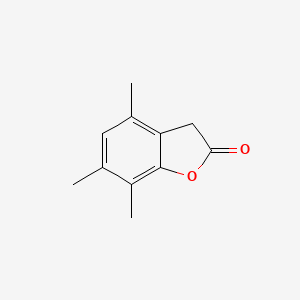
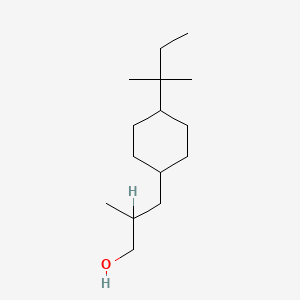
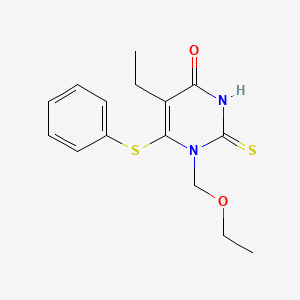
![Ethyl 5-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672017.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
